4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
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Overview
Description
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H7ClF6O3S. It is known for its unique structural features, which include two trifluoromethyl groups and a sulfonyl chloride group attached to a phenoxybenzene ring. This compound is often used in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine, and the reactions are often carried out in solvents such as dichloromethane or acetonitrile.
Scientific Research Applications
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.
Mechanism of Action
The mechanism of action of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, which can be beneficial in pharmaceutical applications .
Comparison with Similar Compounds
Similar compounds to 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride include:
3,5-bis(trifluoromethyl)benzenesulfonyl Chloride: Lacks the phenoxy group, making it less versatile in certain synthetic applications.
4-(trifluoromethyl)benzenesulfonyl Chloride: Contains only one trifluoromethyl group, which may result in different reactivity and properties.
4-(trifluoromethyl)phenoxybenzenesulfonyl Chloride: Similar structure but with only one trifluoromethyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its dual trifluoromethyl groups and phenoxy linkage, which provide distinct reactivity and stability advantages in various applications .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-10(2-4-12)24-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSCQVFAODCAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408997 |
Source
|
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-90-3 |
Source
|
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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